molecular formula C7H8O4 B2857439 Methyl 5-(hydroxymethyl)furan-3-carboxylate CAS No. 32365-48-3

Methyl 5-(hydroxymethyl)furan-3-carboxylate

Cat. No.: B2857439
CAS No.: 32365-48-3
M. Wt: 156.137
InChI Key: NLWONULRTBORBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(hydroxymethyl)furan-3-carboxylate is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the furan ring

Biochemical Analysis

Biochemical Properties

It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some furanic compounds have been shown to have significant anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. This esterification reaction typically requires mild conditions to avoid degradation of the furan ring .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous processing of HMF derived from biomass. The process includes the use of catalysts such as sulfuric acid or transition metal oxides to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-(hydroxymethyl)furan-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor to methyl 5-(hydroxymethyl)furan-3-carboxylate, HMF is also derived from biomass and has similar chemical properties.

    5-(Hydroxymethyl)-2-furancarboxaldehyde: Another related compound with similar reactivity patterns.

Uniqueness: The presence of both hydroxymethyl and carboxylate groups allows for diverse chemical transformations and interactions .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWONULRTBORBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

408 mg of dimethyl furan-3,5-dicarboxylate [see J. Chem. Soc., Perkin I, 1130 (1973)] was dissolved in 4 ml of anhydrous tetrahydrofuran, and 59 mg of lithium aluminium hydride was added. The mixture was stirred overnight at room temperature. The reaction mixture was poured into water, and ethyl acetate was added to extract it. The extract was worked up in a customary manner and purified by silica gel column chromatography [Wakogel C-200, 20 g; eluting solvent: hexane/ethyl acetate=2/1] to give 44 mg (yield 13%) of methyl 5-hydroxymethylfuran-3-carboxylate as a colorless oil.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.